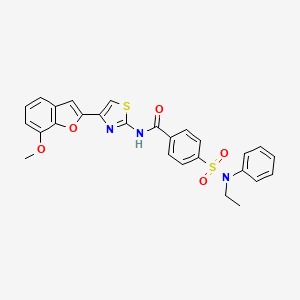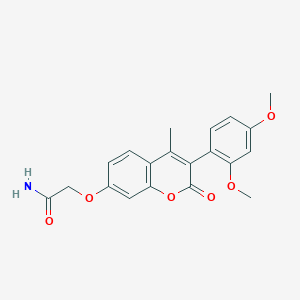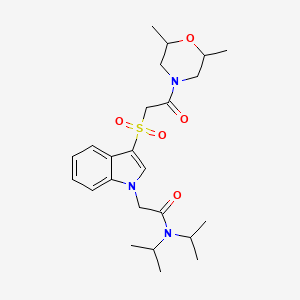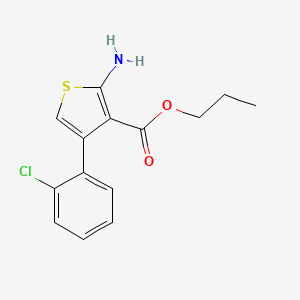![molecular formula C7H8ClN3O2 B2803133 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide CAS No. 1853288-24-0](/img/structure/B2803133.png)
2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, it has been found to induce apoptosis in cancer cells, which could be a key mechanism of its anti-cancer activity.
Biochemical and Physiological Effects
2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide has a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of a variety of diseases. Additionally, it has been found to have anti-cancer activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide in lab experiments is that it has been found to have a relatively low toxicity profile. This means that it can be used in a variety of experiments without causing harm to the subjects. Additionally, it has been found to have a variety of potential applications, which makes it a versatile compound for research.
One of the limitations of using 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully explore its potential applications. Additionally, more research is needed to determine its effectiveness in treating a variety of diseases.
将来の方向性
There are many potential future directions for research on 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide. Some possible areas of investigation include:
1. Further exploration of its anti-cancer activity, including studies on its effectiveness in treating specific types of cancer.
2. Investigation of its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
3. Studies on its mechanism of action, including the identification of specific enzymes that it targets.
4. Investigation of its potential as an antioxidant, including studies on its effectiveness in protecting against oxidative stress.
5. Exploration of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
In conclusion, 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide is a promising compound for scientific research. Its potential applications in the treatment of cancer, inflammatory diseases, and other conditions make it a versatile and valuable candidate for further investigation. While its mechanism of action is not fully understood, ongoing research will help to shed light on its potential applications and limitations.
合成法
The synthesis of 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide can be achieved through a multi-step process. The first step involves the reaction of 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-pyridazinecarboxamide with chloroacetyl chloride. This reaction results in the formation of 2-chloro-N-(6-oxo-1,2-dihydro-3-pyridazinyl)acetamide. The second step involves the reaction of this intermediate with formaldehyde and sodium cyanoborohydride, which results in the formation of 2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide.
科学的研究の応用
2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of a variety of diseases.
特性
IUPAC Name |
2-chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-3-7(13)9-4-5-1-2-6(12)11-10-5/h1-2H,3-4H2,(H,9,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUOAFRDGZWMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2803052.png)




![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2803059.png)
![3-cyclopentyl-7-{[1-(2-furyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803060.png)

![7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803064.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2803068.png)
![(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B2803071.png)
![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol](/img/structure/B2803072.png)